molecular formula C18H14N2O5 B8712356 3-(4-Nitro-phenyl)-5-phenyl-isoxazole-4-carboxylic acid ethyl ester

3-(4-Nitro-phenyl)-5-phenyl-isoxazole-4-carboxylic acid ethyl ester

Cat. No. B8712356
M. Wt: 338.3 g/mol
InChI Key: CJBJYOTWIQACMW-UHFFFAOYSA-N
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Patent
US08835428B2

Procedure details

The title compound was prepared from N-hydroxy-4-nitro-benzimidoyl chloride and phenyl propionic acid ethyl ester by the same procedure as described for the synthesis of 3-(4-nitro-phenyl)-isoxazol-5-carboxylic acid ethyl ester in Example 1. The reaction mixture was refluxed for 16 hours instead of heating at 80° C. for 2.5 hours. The crude product was purified by flash chromatography over silica gel with 10-30% EtOAc in light petroleum to give the title compound in 40% yield. 1H NMR (DMSO-d6) δ: 0.98 (t, 3H), 4.11 (q, 2H), 7.53-7.61 (m, 3H), 7.87-7.93 (m, 4H), 8.32 (d, 2H); Mass (ES+), 339 (M++1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3](Cl)[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=1.C(OC(=O)[CH:18]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH3:19])C.[CH2:27]([O:29][C:30](C1ON=C(C2C=CC([N+]([O-])=O)=CC=2)C=1)=[O:31])[CH3:28]>>[CH2:27]([O:29][C:30]([C:19]1[C:3]([C:4]2[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=2)=[N:2][O:1][C:18]=1[C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)=[O:31])[CH3:28]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C)C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=CC(=NO1)C1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 16 hours instead
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography over silica gel with 10-30% EtOAc in light petroleum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NOC1C1=CC=CC=C1)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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